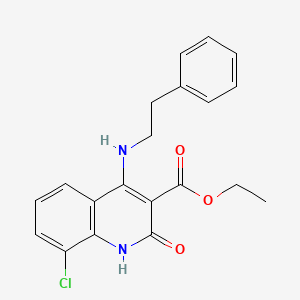

Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate

Description

Properties

Molecular Formula |

C20H19ClN2O3 |

|---|---|

Molecular Weight |

370.8 g/mol |

IUPAC Name |

ethyl 8-chloro-2-oxo-4-(2-phenylethylamino)-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C20H19ClN2O3/c1-2-26-20(25)16-18(22-12-11-13-7-4-3-5-8-13)14-9-6-10-15(21)17(14)23-19(16)24/h3-10H,2,11-12H2,1H3,(H2,22,23,24) |

InChI Key |

KRHBXMREDWMFKV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 8-chloroquinoline derivatives, which undergo a series of reactions such as amination, esterification, and cyclization. The reaction conditions may vary, but common reagents include ethyl chloroformate, phenethylamine, and suitable catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinoline N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Software and Methodologies for Structural Analysis

Crystallographic data for analogs were refined using SHELX and visualized via Mercury . OLEX2 was employed for structure solution and refinement, ensuring accurate bond-length and angle measurements (e.g., C–O bond distances in ).

Biological Activity

Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate is a compound belonging to the quinoline family, noted for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique chemical structure characterized by:

- Quinoline Core : A bicyclic structure that is essential for its biological activity.

- Chloro Group : Enhances lipophilicity and biological interactions.

- Oxo Group : May participate in redox reactions.

- Phenethylamino Group : Imparts specificity in binding to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀ClN₁O₃ |

| Molecular Weight | 251.67 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, in vitro assays on various cancer cell lines, including MCF-7 (breast cancer), have shown promising results.

Case Study: MCF-7 Cell Line

In a study assessing the compound's efficacy against the MCF-7 cell line, the following results were obtained:

- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM, indicating potent antiproliferative effects.

- Mechanism of Action : The compound induced apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have indicated:

- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : MIC values were reported between 10 to 20 µg/mL against various bacterial strains.

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.

- DNA Interaction : Potential intercalation with DNA leading to disruption of replication processes.

- Receptor Modulation : Interaction with specific receptors involved in cell signaling pathways.

Comparative Analysis with Related Compounds

Comparing this compound with other quinoline derivatives reveals distinct advantages:

Table 2: Comparison with Similar Compounds

| Compound | Anticancer Activity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| Ethyl 8-chloro-2-oxo-4-(phenethylamino) | High | Moderate | Strong apoptosis induction |

| Chloroquine | Moderate | High | Established antimalarial drug |

| Quinoline-3-carboxylic acid | Low | Low | Simpler structure |

Future Directions and Research Implications

Given its promising biological activities, further research is warranted to explore:

- In Vivo Studies : To validate efficacy and safety profiles in animal models.

- Mechanistic Studies : To elucidate specific molecular pathways affected by the compound.

- Formulation Development : To enhance bioavailability and therapeutic efficacy.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate?

The compound can be synthesized via a multicomponent reaction involving (2-amino-5-chlorophenyl)(phenyl)methanone and diethyl malonate. A typical procedure involves heating the reactants with a catalytic amount of piperidine (~453 K), followed by purification via silica-gel column chromatography using petroleum ether and ethyl acetate as eluants. Single crystals are obtained by recrystallization from ethyl acetate. Monitoring reaction progress via TLC ensures completion .

Q. How is the compound characterized post-synthesis?

Structural characterization employs single-crystal X-ray diffraction (SCXRD) to determine crystal parameters (e.g., space group, unit cell dimensions) and confirm molecular geometry. For example, SCXRD analysis of a related compound revealed a monoclinic space group with . Additional techniques include NMR for functional group identification and HPLC for purity assessment .

Q. What software tools are essential for crystallographic refinement?

SHELX programs (e.g., SHELXS-97 for structure solution, SHELXL-97 for refinement) are widely used for small-molecule crystallography. OLEX2 provides a graphical interface for structure visualization, refinement, and hydrogen-bond analysis. Mercury CSD aids in packing pattern visualization and intermolecular interaction analysis .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

SCXRD studies of analogous compounds reveal dimer formation via N–H⋯O hydrogen bonds between the amide hydrogen and carbonyl oxygen. These dimers propagate into 3D networks through weaker interactions (e.g., C–H⋯O, π–π stacking). Graph-set analysis (Etter’s formalism) quantifies these motifs, critical for understanding crystallization behavior .

Q. What strategies resolve data contradictions in crystallographic refinement?

Discrepancies in displacement parameters or bond lengths often arise from thermal motion or disorder. Strategies include:

Q. How do substituents (e.g., phenethylamino, chlorine) affect reactivity and crystal morphology?

The electron-withdrawing Cl substituent at position 8 enhances electrophilic character, influencing regioselectivity in subsequent reactions. The phenethylamino group introduces steric bulk, affecting dihedral angles (e.g., 50.3° between carboxylate and quinoline planes) and hydrogen-bond donor capacity. Comparative studies with derivatives (e.g., ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate) show substituent-dependent inhibition of enzymes like NAD(P)H:quinone oxidoreductase 1 .

Methodological Notes

- Synthesis Optimization : Replace piperidine with DBU for higher yields in sterically hindered analogs.

- Refinement Validation : Cross-validate SHELXL results with PLATON to check for missed symmetry or twinning .

- Data Reproducibility : Deposit CIF files in the Cambridge Structural Database (CSD) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.